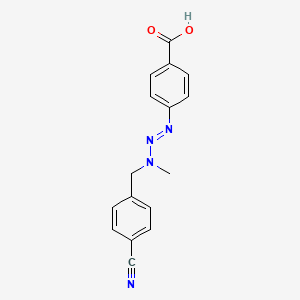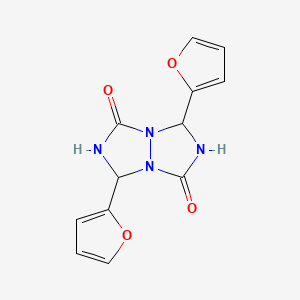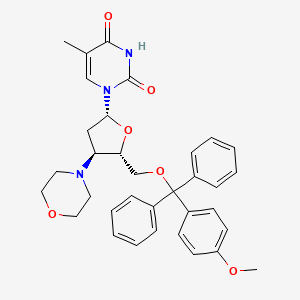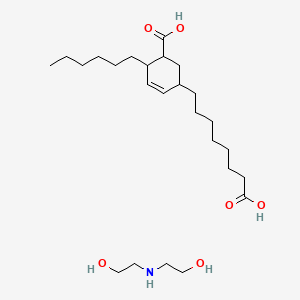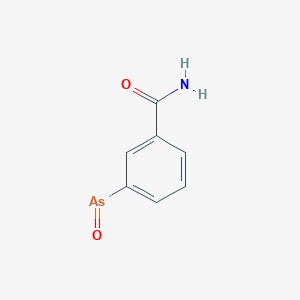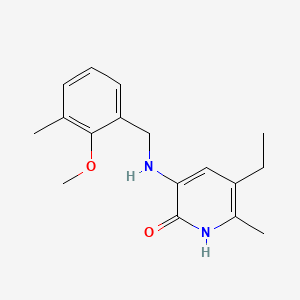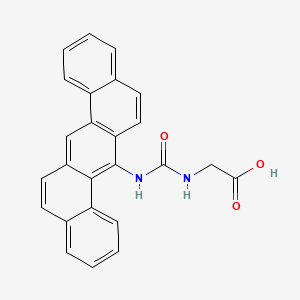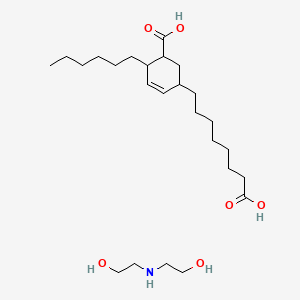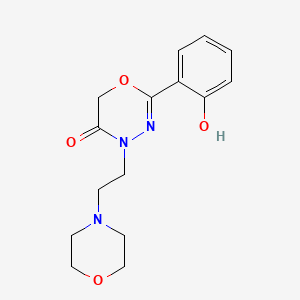
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one is a complex organic compound that belongs to the class of oxadiazines This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a morpholinyl ethyl group, and an oxadiazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.
Formation of the Morpholinyl Ethyl Intermediate: The next step involves the reaction of morpholine with an ethyl halide to form the morpholinyl ethyl intermediate.
Cyclization to Form the Oxadiazinone Ring: The final step involves the cyclization of the hydroxyphenyl and morpholinyl ethyl intermediates in the presence of a suitable cyclizing agent, such as phosphorus oxychloride, to form the oxadiazinone ring.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The oxadiazinone ring can be reduced to form corresponding amine derivatives.
Substitution: The morpholinyl ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted morpholinyl ethyl derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The morpholinyl ethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The oxadiazinone ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the morpholinyl ethyl group, resulting in different solubility and bioavailability properties.
4-(2-(4-Morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the hydroxyphenyl group, resulting in different biological activities.
2-(2-Hydroxyphenyl)-4-(2-(4-piperidinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one: Contains a piperidinyl ethyl group instead of a morpholinyl ethyl group, resulting in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
53995-44-1 |
|---|---|
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-4-(2-morpholin-4-ylethyl)-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C15H19N3O4/c19-13-4-2-1-3-12(13)15-16-18(14(20)11-22-15)6-5-17-7-9-21-10-8-17/h1-4,19H,5-11H2 |
InChI Key |
RZAGCMQRLKRABV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)COC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


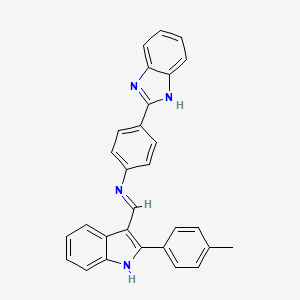
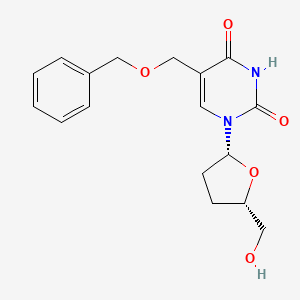
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)


